1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol chemical properties
1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol chemical properties
An In-Depth Technical Guide to 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol: Synthesis, Characterization, and Applications in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule's architecture, which combines a halogenated phenyl ring with a chiral pyrrolidin-3-ol scaffold, presents a unique set of properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of a bromine atom offers a reactive handle for further molecular elaboration via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. The pyrrolidin-3-ol moiety introduces stereochemistry, polarity, and a key hydrogen-bonding group, features known to be critical for molecular recognition by biological targets.[1][2]
This document details the compound's predicted physicochemical properties, provides a robust and detailed protocol for its synthesis via reductive amination, outlines expected analytical characterization data, and explores its reactivity and potential applications as a versatile intermediate in the development of new pharmaceuticals.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in modern drug discovery.[1] Its non-planar, sp³-hybridized nature allows for the creation of molecules with well-defined three-dimensional structures, which is crucial for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors.[1]
1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is a strategic derivative of this scaffold. It is comprised of two key pharmacophoric fragments:
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The 2-Bromo-5-fluorobenzyl Group: This moiety imparts significant lipophilicity. The ortho-bromo substituent is not merely a placeholder; it serves as a highly versatile synthetic handle for late-stage functionalization through established methods like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the rapid generation of diverse compound libraries. The fluorine atom at the meta-position is a common bioisostere for hydrogen that can improve metabolic stability and modulate pKa, often leading to enhanced target binding.
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The Pyrrolidin-3-ol Core: This portion of the molecule introduces a secondary alcohol and a basic nitrogen atom, both of which can participate in crucial hydrogen-bonding interactions within a protein's binding site. The hydroxylated carbon (C3) is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The specific stereochemistry is often critical for biological activity, as enantiomers can exhibit vastly different pharmacological profiles.[2]
The combination of these features makes this compound a highly attractive starting point for developing novel chemical entities targeting a wide range of diseases.
Physicochemical and Structural Properties
Caption: Chemical structure of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃BrFNO | - |
| Molecular Weight | 274.13 g/mol | - |
| XLogP3 | 2.1 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 2 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
| CAS Number | 1141663-71-4 | Registry Data |
Synthesis and Purification
The most efficient and widely adopted method for synthesizing N-benzylated pyrrolidines is through reductive amination. This strategy involves the condensation of a primary or secondary amine with an aldehyde to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Retrosynthetic Analysis
The logical disconnection for the target molecule is at the benzylic C-N bond, leading back to two readily available starting materials: 2-Bromo-5-fluorobenzaldehyde and pyrrolidin-3-ol. This approach is highly convergent and reliable.
Caption: Retrosynthetic analysis via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust method for the synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol.
Principle: The reaction proceeds via the formation of a Schiff base (or more accurately, an iminium ion from the secondary amine), which is then selectively reduced by sodium triacetoxyborohydride (STAB). STAB is the reagent of choice for this transformation because it is mild, tolerant of a wide range of functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions like alcohol formation.[3]
Materials and Reagents:
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Pyrrolidin-3-ol (racemic, or desired enantiomer) (1.1 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Acetic acid (catalytic amount, ~5 mol%)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Step-by-Step Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-fluorobenzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
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Amine Addition: Add pyrrolidin-3-ol (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid serves to catalyze the formation of the iminium intermediate.
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Initial Stirring: Stir the reaction mixture at room temperature for 30-60 minutes. This allows for the formation of the iminium ion.
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Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
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Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Workup - Washing: Combine the organic layers and wash them sequentially with water and then brine. This removes residual salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity can be adjusted based on TLC analysis.
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Final Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol as a pure solid or oil.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
Anticipated Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following are the expected key signals:
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¹H NMR (Proton NMR):
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Aromatic Region (~7.0-7.5 ppm): Three distinct signals corresponding to the protons on the phenyl ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted system.
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Benzylic Protons (~3.6-3.8 ppm): A singlet integrating to two protons (Ar-CH₂ -N).
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Pyrrolidine Protons (~1.8-3.2 ppm): A series of complex, overlapping multiplets corresponding to the seven protons on the pyrrolidine ring. The proton on the hydroxyl-bearing carbon (CH-OH) would likely appear around 4.0-4.4 ppm.
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Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon NMR):
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Aromatic Carbons (~110-165 ppm): Six signals, with the carbons attached to fluorine and bromine showing characteristic large and small C-F and C-Br couplings, respectively.
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Benzylic Carbon (~55-65 ppm): One signal for the Ar-C H₂-N carbon.
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Pyrrolidine Carbons (~25-75 ppm): Four distinct signals corresponding to the carbons of the pyrrolidine ring.
-
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Mass Spectrometry (MS):
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Electrospray Ionization (ESI+): An [M+H]⁺ peak at approximately m/z 274.0 and 276.0. The two peaks of nearly equal intensity are the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6]
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.
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C-H Stretches: Signals around 2850-3000 cm⁻¹ (aliphatic) and 3050-3100 cm⁻¹ (aromatic).
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C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region.
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C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
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Reactivity and Applications in Drug Discovery
The true value of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol lies in its potential as a versatile intermediate for building more complex molecules.
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The Aryl Bromide Handle: The C-Br bond is the most valuable reactive site for diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various groups (aryl, heteroaryl, alkyl, alkynyl, etc.) to explore the structure-activity relationship (SAR) in a targeted region of chemical space. This is a cornerstone of modern lead optimization in drug discovery.[7]
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The Pyrrolidine Nitrogen: As a secondary amine, the ring nitrogen is basic and will be protonated at physiological pH. This can be advantageous for forming hydrochloride or other salts to improve aqueous solubility and handling properties.
-
The Hydroxyl Group: The secondary alcohol is a versatile functional group. It can act as a hydrogen bond donor and acceptor, which is critical for target engagement. It can also be a point for further derivatization, such as conversion to ethers, esters, or other functional groups to modulate potency, selectivity, or pharmacokinetic properties. In some cases, it could be part of a prodrug strategy to improve drug delivery.[8]
Given the prevalence of similar scaffolds in approved drugs and clinical candidates, this molecule is a promising starting point for programs targeting:
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Kinase Inhibitors: Many kinase inhibitors utilize substituted aromatic cores and heterocyclic side chains.
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GPCR Ligands: The 3D structure and hydrogen bonding capabilities are well-suited for interaction with G-protein coupled receptors.
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CNS-active agents: The pyrrolidine scaffold is found in numerous compounds designed to cross the blood-brain barrier.[2]
Conclusion
1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is a strategically designed chemical building block with significant potential for application in drug discovery and development. Its synthesis is straightforward via well-established reductive amination chemistry. The molecule's key features—a reactive aryl bromide handle for diversification, a fluorine atom for metabolic modulation, and a chiral pyrrolidinol core for specific 3D interactions—make it an exceptionally valuable intermediate. For research organizations, this compound represents a versatile platform for the rapid and efficient generation of novel, diverse, and potent small molecule libraries aimed at a multitude of biological targets.
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